molecular formula C9H12IN3 B1341734 1-(5-Iodopyridin-2-yl)piperazine CAS No. 219635-89-9

1-(5-Iodopyridin-2-yl)piperazine

Cat. No. B1341734
CAS RN: 219635-89-9
M. Wt: 289.12 g/mol
InChI Key: MKKJIJFTSAYHBW-UHFFFAOYSA-N
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Description

1-(5-Iodopyridin-2-yl)piperazine, also known as 5-iodopyridin-2-ylpiperazine, is an organic chemical compound that has been used in a variety of scientific and laboratory contexts. It is a colorless solid with a melting point of about 130°C and a boiling point of about 195°C. It is soluble in water and is a derivative of piperazine. It is used as a building block in organic synthesis and as a reagent in a number of laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis of novel derivatives incorporating the piperazine moiety, demonstrating significant antimicrobial activities. These compounds were synthesized through a series of chemical reactions involving 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, among other reagents. The resultant compounds exhibited promising in vitro antibacterial and antifungal activities against multiple strains, including antibiotic-resistant E. coli, showcasing the potential of 1-(5-Iodopyridin-2-yl)piperazine derivatives in combating microbial infections (Babu, Srinivasulu, & Kotakadi, 2015).

Cancer Research

Derivatives of this compound have been explored for their potential in cancer research. One study synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacies and inhibitory activities against bacterial biofilm formation and MurB enzyme, an essential factor in bacterial cell wall synthesis. These compounds, particularly notable for their biofilm inhibition capabilities, present a novel approach to targeting cancer cells' microenvironment or infections related to cancer treatments (Mekky & Sanad, 2020).

Neurological Disorders

Research into central nervous system disorders has also benefited from compounds derived from this compound. A scalable and facile synthetic process was established for a novel Rho kinase inhibitor, indicating the compound's potential utility in treating neurological conditions. This process, optimized through acylation, deprotection, and salt formation steps, underscores the adaptability of this compound derivatives in developing treatments for CNS disorders (Wei et al., 2016).

Mechanism of Action

While the specific mechanism of action for 1-(5-Iodopyridin-2-yl)piperazine is not mentioned in the search results, it is known that piperazine-containing compounds often play a role in interacting with target macromolecules .

Future Directions

The future directions for 1-(5-Iodopyridin-2-yl)piperazine could involve further exploration of its potential uses in the development of new drugs . Given its presence in various bioactive molecules, there may be potential for its use in different therapeutic areas .

properties

IUPAC Name

1-(5-iodopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKJIJFTSAYHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590311
Record name 1-(5-Iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219635-89-9
Record name 1-(5-Iodo-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219635-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-5-iodo-pyridine (CAS number 69045-79-0, 10.52 g, 43.9 mmol) and diisopropylethylamine (11.5 mL, 65.9 mmol) in DMA (200 mL) was added piperazine (15.14 g, 0.176 mol). The mixture was then heated to 120° C. for 20 hours. The solid precipitate was then filtered off, and the filtrate evaporated in vacuo. The residue was partitioned between EtOAc (100 mL) and water (100 mL) and the layers were separated. The aqueous layer was then extracted with EtOAc (2×100 mL). The combined organic extracts were then dried, (MgSO4), filtered and concentrated in vacuo, to give 1-(5-iodopyridin-2-yl)piperazine as a yellow solid (10.42 g, 36 mmol, 82%).
Quantity
10.52 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
15.14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of piperazine (215 mg, 2.5 mmol) and potassium carbonate (890 mg, 6.45 mmol) in acetonitrile (5 mL) was added 2-chloro-5-iodopyridine (300 mg, 1.25 mmol) (prepared in Example 2(a)). The mixture was heated at reflux for 26 h and allowed to cool. It was then filtered and the solvents removed under reduced pressure. Column chromatograpgy of the residue on silica gel (dichloromethane:methanol:ammonia solution 100:5:1) gave 1-(5-iodopyridin-2-yl)-piperazine as a yellow solid (215 mg, 60%). δH (300 MHz DMSO-d6) 2.76 (4H, m, piperazinyl ), 3.40 (4H, m, piperazinyl ), 6.72 (1H, d, J=9.0), 7.77 (1H, dd, J=2.4 and 9.0), 8.25 (1H, d, J=2.4), ESMS 290 (MH+)
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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